molecular formula C13H20N2O5S B7540036 2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide

2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide

Cat. No. B7540036
M. Wt: 316.38 g/mol
InChI Key: VFDAZFWZIMBLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide, commonly known as DMSA, is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonylurea compound that is used as a chemical chaperone and also as a tool for studying protein folding and misfolding.

Mechanism of Action

DMSA works by stabilizing proteins and preventing their misfolding. It achieves this by binding to hydrophobic patches on the surface of proteins, thereby preventing the formation of protein aggregates and promoting proper folding.
Biochemical and physiological effects:
DMSA has been shown to have a number of biochemical and physiological effects. It has been shown to stabilize a variety of proteins, including enzymes, antibodies, and membrane proteins. DMSA has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMSA is its ability to stabilize proteins and prevent their misfolding. This makes it a valuable tool for studying protein folding and misfolding, as well as for investigating the interaction between proteins and small molecules. However, one limitation of DMSA is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research involving DMSA. One area of interest is the development of new chemical chaperones that are more effective and less toxic than DMSA. Another area of interest is the use of DMSA in the treatment of diseases that are characterized by protein misfolding, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in using DMSA as a tool for investigating the structure and function of membrane proteins.

Synthesis Methods

DMSA can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzene with chlorosulfonic acid to form 2,5-dimethoxybenzenesulfonyl chloride. This intermediate compound is then reacted with N,N-dimethylacetamide to form DMSA.

Scientific Research Applications

DMSA has been extensively used in scientific research due to its unique properties. It has been used as a chemical chaperone to stabilize proteins and prevent their misfolding. DMSA has also been used as a tool for studying protein folding and misfolding, as well as for investigating the interaction between proteins and small molecules.

properties

IUPAC Name

2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S/c1-14(2)13(16)9-15(3)21(17,18)12-8-10(19-4)6-7-11(12)20-5/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDAZFWZIMBLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C)S(=O)(=O)C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.